molecular formula C12H9Cl2N B1605202 bis(4-chlorophenyl)amine CAS No. 6962-04-5

bis(4-chlorophenyl)amine

Cat. No.: B1605202
CAS No.: 6962-04-5
M. Wt: 238.11 g/mol
InChI Key: PTHWAPQEXRZRJW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Bis(4-chlorophenyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the metabolic processes they regulate.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in detoxification processes and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can alter the metabolism of other compounds and affect cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biochemical properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Studies have shown that this compound can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its activity and function within cells.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and affects their activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: bis(4-chlorophenyl)amine can be synthesized through several methods. One common approach involves the reaction of p-chloroaniline with p-chloronitrobenzene in the presence of a reducing agent such as iron powder. The reaction typically occurs in a solvent like ethanol under reflux conditions. The general reaction is as follows:

p-Chloroaniline+p-ChloronitrobenzeneFe, EtOH, refluxThis compound\text{p-Chloroaniline} + \text{p-Chloronitrobenzene} \xrightarrow{\text{Fe, EtOH, reflux}} \text{this compound} p-Chloroaniline+p-ChloronitrobenzeneFe, EtOH, reflux​this compound

Industrial Production Methods: In industrial settings, the production of bis(p-chlorophenyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: bis(4-chlorophenyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Formation of p-chloronitrosobenzene or p-chloronitrobenzene.

    Reduction: Formation of p-chloroaniline derivatives.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.

Scientific Research Applications

bis(4-chlorophenyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

    Bis(4-chlorophenyl)methane: Similar structure but with a methylene bridge instead of an amine.

    Bis(4-chlorophenyl)ether: Contains an ether linkage instead of an amine.

    Bis(4-chlorophenyl)sulfone: Features a sulfone group instead of an amine.

Uniqueness: bis(4-chlorophenyl)amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. The amine functionality allows for various modifications and interactions that are not possible with the other similar compounds listed above.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHWAPQEXRZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283792
Record name Bis(p-chlorophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-04-5
Record name Bis(p-chlorophenyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(p-chlorophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Chloroiodobenzene (14 g), p-chloroaniline (11.23 g), potassium carbonate (12.15 g), and cuprous chloride (1.16 g) were suspended in dimethylsulfoxide (15 ml), and heated with stirring at 180°-190° C. for 3 hours and 40 minutes. After cooling the reaction mixture, ethyl acetate was added thereto, and washed with conc. aqueous ammonia 2 times, and with aqueous sodium chloride solution 3 times, and then, the mixture was concentrated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixed solvent of chloroform/n-hexane [1:2 (v/v)] to give 4,4'-dichlorodiphenylamine (4.89 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
12.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under air, a 500-mL rbf was charged with (4-chlorophenyl)boronic acid (15.0 g, 96.0 mmol, 1 eq.), NH2OH.HCl (8.0 g, 115 mmol, 1.2 eq.), CuBr (2.75 g, 19.18 mmol, 0.2 eq.), K2CO3 (19.89 g, 144.0 mmol, 1.5 eq.), and CH3CN (320 mL). The reaction mixture was stirred at 70° C. for 24 h. The completion of the reaction was monitored by TLC. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on a silica gel using 10%-20% EtOAc in hexanes to give the product as brown oil that solidifies when dried under vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
19.89 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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